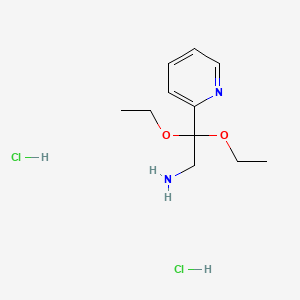

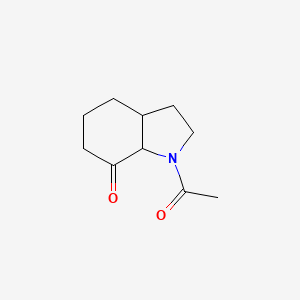

![molecular formula C7H10N2O3 B561133 (7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 107676-54-0](/img/structure/B561133.png)

(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

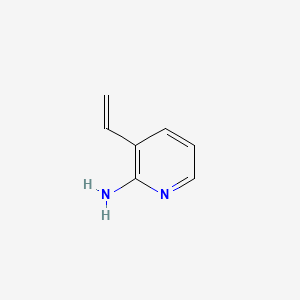

“(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is a nitrogen-containing heterocyclic compound1. It is part of the pyrrolopyrazine family, which includes a pyrrole ring and a pyrazine ring1. These compounds have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory1.

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including “(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation1. The bioactive metabolite was purified using a silica gel column chromatography and high-performance liquid chromatography2.

Molecular Structure Analysis

The molecular formula of “(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is C8H12N2O33. It has an average mass of 184.193 Da and a monoisotopic mass of 184.084793 Da3.

Chemical Reactions Analysis

The chemical reactions involving “(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione” are not clearly recognized1. However, it’s known that pyrrolopyrazine derivatives have exhibited various biological activities1.

Physical And Chemical Properties Analysis

“(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione” has a density of 1.4±0.1 g/cm3, a boiling point of 503.2±50.0 °C at 760 mmHg, and a flash point of 258.1±30.1 °C3. It has 5 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds3.

科学的研究の応用

Pyrazine Derivatives in Medicinal Chemistry

Pyrazine-based compounds, including (7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, play a significant role in medicinal chemistry. Due to their unique properties combining polar interactions of heteroatoms with non-polar interactions of aromatic moieties, they are essential for drug-like molecules. These compounds have shown high potential for interactions with proteins, making them a focus of scientific research in drug development and medicinal applications (Juhás & Zítko, 2020).

Pyrazine in Food Science

In food science, the pyrazine moiety, which is a part of the (7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione structure, is known for contributing to baking, roasted, and nutty flavors in food products. The Maillard reaction, a method of synthesizing pyrazines, is crucial in food processing. Control strategies of pyrazines generation from the Maillard reaction have been emphasized, including the utilization of new reactants, modification of reaction conditions, and the adoption of emerging technologies like ultrasound, which promotes pyrazines formation in model systems (Yu et al., 2021).

Pyrazine Derivatives in Therapeutic Applications

Pyrazine derivatives have been recognized for their wide-ranging pharmacological effects, such as antimycobacterial, antibacterial, antifungal, antidiabetic, anticancer, antiviral, and cardiovascular or nervous system effects. The diversity and spectrum of biological activities of these compounds are vast, indicating their potential in therapeutic applications and the possibility of several compounds becoming clinically used drugs (Doležal & Zítko, 2015).

Synthetic Applications

The compound's structure is crucial for the synthesis of various heterocyclic compounds. In this context, (7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione could be part of multi-component reactions (MCRs), an atom economical, beneficial, straightforward, and eco-friendly approach for the synthesis of complex heterocycles. Such applications in synthetic chemistry highlight the importance of the compound in the creation of new materials and drugs (Dhanalakshmi et al., 2021).

Safety And Hazards

Specific safety and hazard information for “(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is not available. However, general safety measures for handling chemical substances include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes4.

将来の方向性

Pyrrolopyrazine derivatives, including “(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione”, have shown potential in various biological activities1. Therefore, they could be promising leads for the design and synthesis of new drugs to treat various diseases1.

特性

IUPAC Name |

(7R,8aS)-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c10-4-1-5-7(12)8-2-6(11)9(5)3-4/h4-5,10H,1-3H2,(H,8,12)/t4-,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNSMBYASFPQPX-UHNVWZDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1C(=O)NCC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN2[C@@H]1C(=O)NCC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

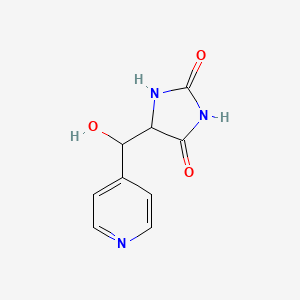

![2,8-Methanopyrido[3,4-b]pyrazine](/img/structure/B561060.png)

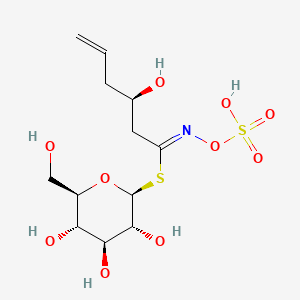

![(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione](/img/structure/B561066.png)